![molecular formula C5H8OS B14434683 2-[(Ethenylsulfanyl)methyl]oxirane CAS No. 74389-02-9](/img/structure/B14434683.png)
2-[(Ethenylsulfanyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Ethenylsulfanyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features an ethenylsulfanyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenylsulfanyl)methyl]oxirane typically involves the reaction of an alkene with a sulfur-containing compound followed by epoxidation. One common method is the reaction of ethenyl sulfide with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethenyl sulfide using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production. The process involves the use of a metal catalyst, such as silver or copper, to facilitate the oxidation reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Ethenylsulfanyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted alcohols, amines, and thiols.
Aplicaciones Científicas De Investigación
2-[(Ethenylsulfanyl)methyl]oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Ethenylsulfanyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the less hindered carbon of the oxirane ring, it opens up, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene oxide: A simple epoxide with a two-carbon ring.
Propylene oxide: An epoxide with a three-carbon ring.
Butylene oxide: An epoxide with a four-carbon ring.
Uniqueness
2-[(Ethenylsulfanyl)methyl]oxirane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other simple epoxides. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
74389-02-9 |
|---|---|
Fórmula molecular |
C5H8OS |
Peso molecular |
116.18 g/mol |
Nombre IUPAC |
2-(ethenylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H8OS/c1-2-7-4-5-3-6-5/h2,5H,1,3-4H2 |
Clave InChI |
DXLPLHHVIJFHON-UHFFFAOYSA-N |
SMILES canónico |
C=CSCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
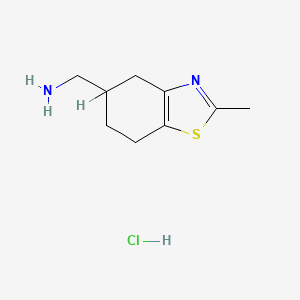
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
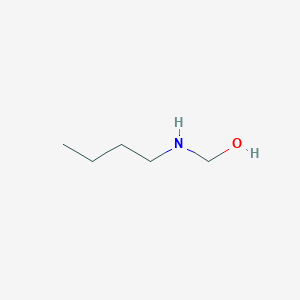
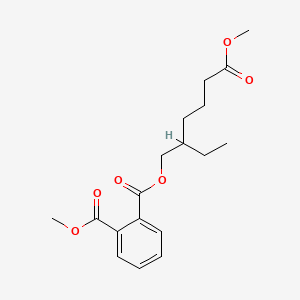

![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
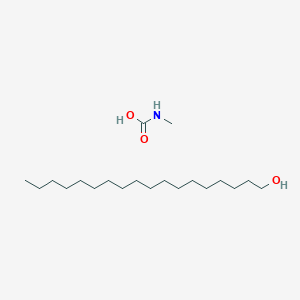

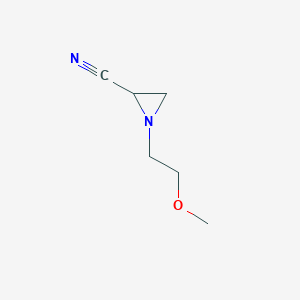
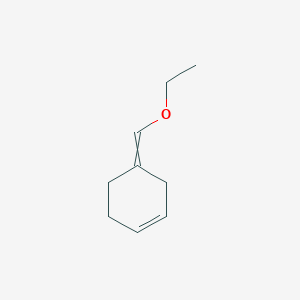
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
